molecular formula C7H15NO2 B2814112 n-Methylalloisoleucine CAS No. 33620-34-7

n-Methylalloisoleucine

Cat. No.: B2814112
CAS No.: 33620-34-7
M. Wt: 145.202
InChI Key: KSPIYJQBLVDRRI-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Methylalloisoleucine is a derivative of the amino acid isoleucine It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methylalloisoleucine typically involves the methylation of alloisoleucine. One common method includes the use of methylating agents such as methyl iodide in the presence of a base like sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methylating agent .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as enzymatic synthesis. Enzymes like methyltransferases can be used to catalyze the transfer of a methyl group to alloisoleucine, producing this compound under milder conditions compared to chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

n-Methylalloisoleucine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-Methylalloisoleucine has several applications in scientific research:

Mechanism of Action

The mechanism of action of n-Methylalloisoleucine involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for methyltransferases, which catalyze the transfer of a methyl group to other molecules. This methylation process can affect the activity of various proteins and enzymes, influencing metabolic pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying methylation processes and for developing novel therapeutic agents .

Properties

IUPAC Name

(2S,3R)-3-methyl-2-(methylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4-5(2)6(8-3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPIYJQBLVDRRI-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.